molecular formula C11H18N4O B15058659 4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine

4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine

Cat. No.: B15058659
M. Wt: 222.29 g/mol
InChI Key: VGZMKQPWCCEDRB-UHFFFAOYSA-N
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Description

4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine is a chemical compound with the molecular formula C11H18N4O and a molecular weight of 222.29 g/mol . This compound features a morpholine ring attached to a triazole ring via an ethyl linker, with a cyclopropyl group attached to the triazole ring. It is primarily used in research and development settings.

Preparation Methods

The synthesis of 4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine typically involves the reaction of 5-cyclopropyl-1H-1,2,4-triazole-3-ylamine with 2-chloroethylmorpholine under suitable conditions . The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the triazole ring, depending on the reagents and conditions used.

Common reagents for these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The cyclopropyl group may enhance binding affinity and specificity by fitting into hydrophobic pockets of the target protein .

Comparison with Similar Compounds

Similar compounds to 4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine include:

    5-Cyclopropyl-1H-1,2,4-triazol-3-ylamine: Lacks the morpholine ring but shares the triazole and cyclopropyl groups.

    1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethanamine: Similar structure but with an ethanamine linker instead of a morpholine ring.

    1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)methanamine: Contains a methanamine linker instead of a morpholine ring.

The uniqueness of this compound lies in its combination of the morpholine ring and the triazole ring, which can provide distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

4-[2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)ethyl]morpholine

InChI

InChI=1S/C11H18N4O/c1-2-9(1)11-12-10(13-14-11)3-4-15-5-7-16-8-6-15/h9H,1-8H2,(H,12,13,14)

InChI Key

VGZMKQPWCCEDRB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NNC(=N2)CCN3CCOCC3

Origin of Product

United States

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